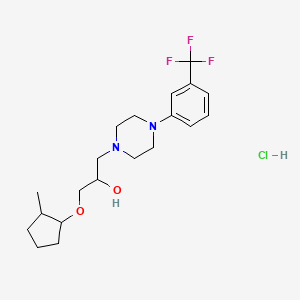
1-((2-Methylcyclopentyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Methylcyclopentyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C20H30ClF3N2O2 and its molecular weight is 422.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((2-Methylcyclopentyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic derivative that has drawn attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A methylcyclopentyl group that enhances lipophilicity.
- A trifluoromethyl phenyl moiety, which may contribute to its biological activity through increased metabolic stability and receptor affinity.
- A piperazine ring, commonly associated with various pharmacological effects.
Research indicates that compounds structurally related to this compound may interact with various neurotransmitter systems, particularly:
- Serotonin Receptors : Compounds with similar piperazine structures often exhibit affinity for serotonin receptors, which are implicated in mood regulation and pain perception.
- Orexin Receptors : Some studies suggest that derivatives may act as orexin receptor antagonists, potentially influencing sleep-wake cycles and appetite regulation .
Antinociceptive Effects
A study on related compounds demonstrated significant antinociceptive properties in models of neuropathic pain. For instance, the compound 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1), a structural analog, showed promising results in reducing tactile allodynia and hyperalgesia in animal models . This suggests that the target compound may also possess similar analgesic properties.
Anti-inflammatory Properties
Research into related compounds has indicated potential anti-inflammatory effects. For example, certain piperazine derivatives have been shown to inhibit pro-inflammatory cytokines in macrophage cultures . The biological activity of this compound could similarly involve modulation of inflammatory pathways.
Case Studies and Research Findings
Aplicaciones Científicas De Investigación
Antidepressant Effects
Research indicates that compounds with similar structural motifs to 1-((2-Methylcyclopentyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride exhibit significant antidepressant properties. A study evaluating the pharmacological profile of related piperazine derivatives demonstrated their efficacy in modulating serotonin and norepinephrine levels, which are crucial for mood regulation .
Antipsychotic Potential
The piperazine structure is commonly associated with antipsychotic activity. Compounds that interact with dopamine receptors have shown promise in treating schizophrenia and other psychotic disorders. Preliminary studies suggest that this compound may act as an antagonist at certain dopamine receptor subtypes, potentially offering therapeutic benefits for patients with psychosis .
Antimicrobial Properties
There is emerging evidence that compounds similar to this compound possess antimicrobial activity against various bacterial strains. For instance, related studies have reported minimum inhibitory concentrations (MICs) indicating effectiveness against Gram-positive and Gram-negative bacteria .
Case Study 1: Antidepressant Activity Assessment
A recent study evaluated the antidepressant effects of a related compound in animal models. The results showed significant reductions in depression-like behaviors, correlating with increased levels of serotonin in the brain. This suggests that modifications to the piperazine core can enhance antidepressant efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar compounds, revealing that derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the trifluoromethyl group in enhancing antibacterial activity through increased membrane permeability .
Propiedades
IUPAC Name |
1-(2-methylcyclopentyl)oxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3N2O2.ClH/c1-15-4-2-7-19(15)27-14-18(26)13-24-8-10-25(11-9-24)17-6-3-5-16(12-17)20(21,22)23;/h3,5-6,12,15,18-19,26H,2,4,7-11,13-14H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGIKDCNMHXUDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














